PGF2alpha-1,9-lactone

描述

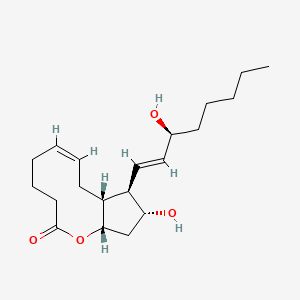

PGF2alpha-1,9-lactone is a prostaglandin derivative with the chemical formula C20H32O4. It is a lipid-soluble internal ester of prostaglandin F2alpha, known for its resistance to hydrolysis by human plasma esterases . This compound is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals.

作用机制

Target of Action

The primary target of PGF2alpha-1,9-lactone is the Prostaglandin F2α receptor (FP). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .

Mode of Action

This compound interacts with its target, the FP receptor, to induce various cellular responses. For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .

Biochemical Pathways

This compound is part of the prostaglandin (PG) family, which are key lipid mediators involved in numerous physiological processes. These compounds are generated through the cyclooxygenase (COX) pathway, where arachidonic acid is converted to PGG2 through COX catalytic activity and then to PGH2 through peroxidase activity of PGHS enzymes .

Result of Action

The action of this compound via the FP receptor leads to various molecular and cellular effects. For example, it induces cardiac myocyte hypertrophy and cardiac growth .

生化分析

Biochemical Properties

PGF2alpha-1,9-lactone plays a significant role in biochemical reactions, particularly those involving lipid mediators. It interacts with enzymes such as cyclooxygenase (COX) and peroxidase, which are involved in the biosynthesis of prostaglandins from arachidonic acid . Additionally, this compound interacts with specific G protein-coupled receptors (GPCRs) on cell surfaces, influencing various signaling pathways . These interactions are crucial for mediating the compound’s effects on cellular processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cardiomyocytes, this compound promotes the expression of genes such as c-fos, atrial natriuretic factor, and alpha-skeletal actin, leading to cardiac myocyte hypertrophy . Additionally, it affects mitochondrial dynamics and mitophagy in the bovine corpus luteum, highlighting its role in reproductive physiology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors and enzymes. Through its interaction with the FP receptor, this compound activates signaling pathways such as the phospholipase C-intracellular calcium-PKC pathway . This activation leads to downstream effects, including the modulation of gene expression and enzyme activity. Additionally, this compound influences mitochondrial fission proteins, such as DRP1 and MFF, through the activation of protein kinases like AMPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, in vitro studies on luteal cells have demonstrated that this compound can activate mitophagy machinery within a few hours of exposure . These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has indicated that both local and systemic administration of this compound can influence gene expression related to cell death pathways in the corpus luteum . At higher doses, the compound may induce apoptosis or necroptosis, while lower doses may have luteoprotective effects . Understanding these dosage effects is crucial for determining the therapeutic window and potential adverse effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to prostaglandin biosynthesis. It interacts with enzymes such as cyclooxygenase and peroxidase, which convert arachidonic acid to prostaglandin intermediates . These interactions are essential for the compound’s role in regulating various physiological processes, including inflammation and reproductive functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with these proteins influences its localization and accumulation in different cellular compartments . For instance, this compound may be transported to mitochondria, where it can modulate mitochondrial dynamics and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is known to localize in mitochondria, where it influences mitochondrial fission and mitophagy . Additionally, its interaction with specific receptors and enzymes can direct it to other cellular compartments, affecting various biochemical pathways and cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PGF2alpha-1,9-lactone involves the use of lactones in key steps to build the final molecule. The Corey procedure is one of the most efficient methods for synthesizing prostaglandins, utilizing δ-lactone and γ-lactone intermediates with stereocenters on the cyclopentane fragment to link the prostaglandin side chains . The synthesis typically involves stereo-controlled and catalyzed enantioselective reactions, as well as chemical or enzymatic resolution of the compounds at different steps of the sequence.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

化学反应分析

Types of Reactions: PGF2alpha-1,9-lactone undergoes various chemical reactions, including:

Oxidation: Conversion to other prostaglandin derivatives.

Reduction: Formation of reduced prostaglandin analogs.

Substitution: Introduction of different functional groups to modify its biological activity.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes reagents like halogens or organometallic compounds under controlled conditions.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs with modified biological activities, which are useful in different therapeutic applications.

科学研究应用

PGF2alpha-1,9-lactone has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other prostaglandin derivatives.

Biology: Studied for its role in cellular signaling and regulation.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

相似化合物的比较

Prostaglandin F2alpha (PGF2alpha): The parent compound of PGF2alpha-1,9-lactone, known for its role in reproductive health and inflammation.

Prostaglandin E2 (PGE2): Another prostaglandin with diverse physiological effects, including inflammation and fever regulation.

Prostaglandin D2 (PGD2): Involved in allergic responses and sleep regulation.

Uniqueness of this compound: this compound is unique due to its resistance to hydrolysis by human plasma esterases, making it more stable and potentially more effective in certain therapeutic applications .

生物活性

Prostaglandin F2alpha-1,9-lactone (PGF2α-1,9-lactone) is a significant compound in the prostaglandin family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including reproductive biology and pharmacology.

Synthesis of PGF2alpha-1,9-lactone

The synthesis of PGF2α-1,9-lactone has been achieved through various methodologies, notably using the Corey-Nicolaou procedure. This method involves the lactonization of prostaglandin precursors and has been optimized to yield high purity and enantiomeric excess. Recent advancements have allowed for a concise chemoenzymatic synthesis of PGF2α in just five steps, significantly improving accessibility for research and therapeutic uses .

Biological Activity

Mechanisms of Action:

PGF2α-1,9-lactone exhibits several biological activities attributed to its interaction with specific receptors in the body. It primarily acts on the prostaglandin receptors (EP and FP), influencing various physiological processes such as:

- Reproductive Functions: PGF2α is crucial in regulating ovulation and menstruation. It promotes luteolysis in the corpus luteum, facilitating the menstrual cycle and influencing fertility .

- Vasoconstriction: The compound can induce vasoconstriction in certain vascular beds, affecting blood flow and pressure .

- Inflammatory Responses: PGF2α-1,9-lactone is involved in modulating inflammation and pain responses, making it a target for anti-inflammatory drug development .

Resistance to Hydrolysis:

One of the notable characteristics of PGF2α-1,9-lactone is its resistance to hydrolysis by human plasma esterases. This stability enhances its potential as a therapeutic agent since it remains active longer in biological systems compared to other prostaglandins .

Case Studies

Several studies have highlighted the biological effects of PGF2α-1,9-lactone:

- Reproductive Studies:

- Cardiovascular Research:

- Pain Management:

Comparative Analysis

The following table summarizes the biological activities and characteristics of PGF2α-1,9-lactone compared to other related compounds:

| Compound | Biological Activity | Stability | Applications |

|---|---|---|---|

| PGF2α | Reproductive regulation, vasodilation | Moderate | Fertility treatments |

| PGF2α-1,9-lactone | Antifertility, vasoconstriction | High | Contraceptives, pain management |

| PGF2α-1,11-lactone | Similar to PGF2α but less potent | Moderate | Limited applications |

属性

IUPAC Name |

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWMOTMHZYWJPF-WTKFZEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025562 | |

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-48-2 | |

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。